Iodoethane-1,1-d2
Overview
Description
Iodoethane-1,1-d2, also known as ethyl-1,1-d2 iodide, is a deuterated compound with the molecular formula CH3CD2I. It is a stable isotope-labeled compound where two hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodoethane-1,1-d2 can be synthesized through the halogenation of deuterated ethane. One common method involves the reaction of deuterated ethane (C2D6) with iodine (I2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction proceeds as follows:
C2D6 + I2 → CH3CD2I + HI
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of stabilizers, such as copper, is common to prevent decomposition during storage and handling .
Chemical Reactions Analysis
Types of Reactions
Iodoethane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-).
Catalysts: Catalysts such as aluminum trichloride (AlCl3) and copper (Cu) are often used to facilitate reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Scientific Research Applications
Iodoethane-1,1-d2 is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of iodoethane-1,1-d2 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium. The deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect. In biological systems, the incorporation of deuterium can alter the metabolic stability and distribution of the compound .
Comparison with Similar Compounds
Similar Compounds
Iodoethane (C2H5I): The non-deuterated analog of iodoethane-1,1-d2.
Bromoethane-1,1-d2 (C2D5Br): A similar deuterated compound with bromine instead of iodine.
Iodoethane-2,2,2-d3 (C2D3H2I): Another deuterated analog with three deuterium atoms.
Uniqueness
This compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking of molecular transformations. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, providing valuable insights into reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
1,1-dideuterio-1-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480509 | |
Record name | Iodoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-82-2 | |
Record name | Iodoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3652-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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